2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate
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Overview
Description
2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate: is an organic compound with the molecular formula C8H6F3NO5S and a molecular weight of 285.2 g/mol . It is characterized by the presence of a trifluoroethyl group, a nitro group, and a sulfonate ester group attached to a benzene ring. This compound is typically found in a powder form and has a melting point of 80-81°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The sulfonate group in 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The trifluoroethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine, triethylamine, and various nucleophiles.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted benzene derivatives.
- Amino-substituted benzene derivatives.
- Carboxylic acid derivatives .
Scientific Research Applications
Chemistry: 2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable reagent in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonation reactions. It is also used in the development of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzene ring .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl benzenesulfonate
- 2,2,2-Trifluoroethyl methanesulfonate
Uniqueness: Compared to similar compounds, 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a trifluoroethyl group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYQQUAXHWACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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